3-Formyl Nevirapine
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Overview
Description
3-Formyl Nevirapine, also known as this compound, is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nevirapine Safety and Efficacy
Nevirapine (NVP) is widely used in combination with other antiretroviral agents for treating human immunodeficiency virus (HIV) infections. Clinical trials have established its safety profile, noting rash and nausea as the most common drug-related adverse events. A lower initial dose has been shown to reduce the frequency of drug-associated rash, highlighting the importance of dosing strategies in managing side effects. Serious adverse events such as Stevens-Johnson syndrome and hepatitis have been observed but are relatively rare. Long-term clinical trials suggest a lower incidence of adverse events over time, supporting Nevirapine's tolerability in both adult and pediatric patients (Pollard, Robinson, & Dransfield, 1998).
Mechanisms of Nevirapine-Associated Hepatotoxicity
Nevirapine hepatotoxicity is a significant concern, with studies suggesting a correlation between the duration of therapy and the emergence of hepatotoxicity. The mechanisms behind this adverse effect are not fully understood but may include direct toxic effects on the liver, mitochondrial dysfunction in hepatocytes, and hypersensitivity reactions. This underscores the need for careful liver function monitoring in patients receiving Nevirapine as part of their antiretroviral therapy (Elias & Nelson, 2013).
Nevirapine and Drug Resistance
Drug resistance following Nevirapine use, particularly in the context of prevention of mother-to-child transmission (PMTCT) of HIV, has been documented. The emergence of Nevirapine-resistant HIV-1 in women and infants receiving single-dose Nevirapine highlights the challenges in managing HIV transmission and treatment in resource-limited settings. This raises important considerations for the future use of Nevirapine and similar antiretroviral agents, particularly concerning the development and management of drug resistance (Eshleman & Jackson, 2002).
Mechanism of Action
Target of Action
3-Formyl Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 virus infection . The primary target of Nevirapine is the reverse transcriptase (RT) enzyme of the HIV-1 virus . This enzyme is crucial for the replication of the virus, as it transcribes viral RNA into DNA .
Mode of Action
Nevirapine binds directly to the reverse transcriptase enzyme and blocks its RNA-dependent and DNA-dependent DNA polymerase activities . This disruption of the enzyme’s catalytic site prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the virus . As a derivative of Nevirapine, this compound is likely to have a similar mode of action, although specific studies on this compound are limited.
Biochemical Pathways
The biochemical pathways affected by Nevirapine involve the replication cycle of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, Nevirapine prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This action disrupts the viral life cycle and helps to control the spread of the virus within the host.
Pharmacokinetics
Nevirapine is characterized by rapid absorption and distribution, followed by prolonged elimination . The primary route of Nevirapine elimination is through metabolism by the cytochrome P450 enzyme system . Nevirapine elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway
Result of Action
The result of Nevirapine’s action is a reduction in the replication of the HIV-1 virus within the host. This can lead to a decrease in viral load and an improvement in immune function in individuals infected with HIV-1
Action Environment
The action of Nevirapine can be influenced by various environmental factors. For example, the presence of other antiretroviral drugs can affect the efficacy of Nevirapine, as these drugs can have synergistic or antagonistic interactions . Additionally, individual patient factors such as age, sex, genetic variations, and overall health status can influence the action, efficacy, and stability of Nevirapine
Safety and Hazards
Future Directions
Nevirapine is generally recommended for use with other antiretroviral medications. It may be used to prevent mother-to-child spread during birth but is not recommended following other exposures . The development of Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies .
Properties
IUPAC Name |
2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-10(8-21)7-18-15-13(9)19-16(22)12-3-2-6-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFPHWLLYPXRTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1C=O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444844 |
Source
|
Record name | 3-Formyl Nevirapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174532-77-5 |
Source
|
Record name | 3-Formyl Nevirapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.